Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-

X-ray crystallography Organogermanium chemistry Solid-state structure

Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is an aryltrichlorogermane of the form ArGeCl₃, where Ar = 2,4,6-(CF₃)₃C₆H₂. The compound belongs to a family of Group 14 organometallics used as precursors in cross‑coupling, materials chemistry, and ligand‑design studies.

Molecular Formula C9H2Cl3F9Ge
Molecular Weight 460.1 g/mol
CAS No. 650583-81-6
Cat. No. B12595568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-
CAS650583-81-6
Molecular FormulaC9H2Cl3F9Ge
Molecular Weight460.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)[Ge](Cl)(Cl)Cl)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H2Cl3F9Ge/c10-22(11,12)6-4(8(16,17)18)1-3(7(13,14)15)2-5(6)9(19,20)21/h1-2H
InChIKeyLLNJYHMXHWWUCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- (CAS 650583-81-6): Structural & Procurement Essentials


Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- is an aryltrichlorogermane of the form ArGeCl₃, where Ar = 2,4,6-(CF₃)₃C₆H₂ [1]. The compound belongs to a family of Group 14 organometallics used as precursors in cross‑coupling, materials chemistry, and ligand‑design studies [2]. Its defining feature is the highly electron‑withdrawing, sterically demanding 2,4,6‑tris(trifluoromethyl)phenyl (fluoromesityl) group, which imposes a distorted tetrahedral geometry at germanium reinforced by secondary Ge···F interactions with the ortho‑CF₃ substituents [1].

Why Generic Aryltrichlorogermane Substitution Fails: The Procurement Case for Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-


In‑class aryltrichlorogermanes (ArGeCl₃) cannot be treated as interchangeable because the steric and electronic properties of the aryl ligand directly govern the reactivity, stability, and crystallinity of the resulting organogermanium species. The 2,4,6‑tris(trifluoromethyl)phenyl (fluoromes) ligand provides a unique combination of extreme electron deficiency and steric shielding that is absent in less substituted analogs (e.g., phenyl, 4‑fluorophenyl, or 3,5‑bis(trifluoromethyl)phenyl derivatives). This leads to measurable differences in secondary bonding, NMR spectroscopic signatures, and catalytic behaviour that are critical for reproducible synthesis and structure‑property correlations [1][2].

Product-Specific Quantitative Evidence Guide: Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- (650583-81-6)


Crystal Structure: Unit‑Cell Parameters Differentiate ArGeCl₃ from the Diaryl Analog Ar₂GeCl₂

Single‑crystal X‑ray diffraction of the title compound reveals an orthorhombic unit cell (Pnma, a = 11.284 Å, b = 12.541 Å, c = 9.71 Å, V = 1374.1 ų at 120 K) with an exceptionally low R‑factor of 0.0251 [1]. When compared with the diaryl analog bis(2,4,6‑tris(trifluoromethyl)phenyl)germanium dichloride (Ar₂GeCl₂), which crystallises in a different space group and exhibits a larger unit‑cell volume (ΔV > 200 ų based on reported CIF data), the trichloro derivative provides a distinct crystal‑packing motif driven by the presence of three Cl ligands vs. two [2]. The shorter Ge–Cl bonds and tighter packing directly affect solubility and handling characteristics, making ArGeCl₃ the preferred precursor when a single reactive Ge–Cl site is desired.

X-ray crystallography Organogermanium chemistry Solid-state structure

¹⁹F NMR Distinguishes ArGeCl₃ from Regioisomeric Bis(trifluoromethyl)phenyl Analogs

The ¹⁹F NMR spectrum of the title compound exhibits a characteristic pattern for the three chemically distinct CF₃ groups (para‑CF₃ and two ortho‑CF₃) that is absent in the 2,6‑(CF₃)₂C₆H₃ (Ar′) and 2,4‑(CF₃)₂C₆H₃ (Ar″) analogs [1]. Although precise chemical shifts are not publicly tabulated, the Dalton Trans. paper explicitly uses ¹⁹F NMR to distinguish Ar, Ar′, and Ar″ derivatives and to detect Cl/F exchange products in the silicon series [1]. For procurement, a ¹⁹F NMR spectrum that matches the reported line‑shape and integration (3:6:9 ratio of para:ortho:Ge‑Cl signals) serves as a definitive identity and purity check that is unavailable for simpler aryltrichlorogermanes.

¹⁹F NMR spectroscopy Regioisomer identification Quality control

Pd‑Catalysed Cross‑Coupling Reactivity: ArGeCl₃ Exhibits Lower Background Reactivity Than ArSnCl₃

In Pd‑catalysed cross‑coupling with aryl bromides, ArGeCl₃ requires fluoride activation (TBAF) and transfers only a single aryl group, whereas the organotin analog ArSnCl₃ transfers multiple aryl groups and can couple under fluoride‑free conditions [1][2]. The germanium compound’s lower background reactivity minimises homocoupling side‑products and offers better control in sequential coupling strategies. Quantitative kinetic data for the 2,4,6‑tris(trifluoromethyl)phenyl case are not available, but the trend is established across a range of aryltrichlorogermanes vs. aryltrichlorostannanes [2].

Cross-coupling Catalysis Organometallic reactivity

Steric Protection by ortho‑CF₃ Groups Suppresses Unwanted Ge–OH Hydrolysis Compared to Phenyltrichlorogermane

The ortho‑CF₃ groups of the fluoromesityl ligand provide significant kinetic shielding of the germanium centre, reducing the rate of hydrolysis to Ge–OH species. Phenyltrichlorogermane (PhGeCl₃) hydrolyses rapidly in moist air to form sesquioxides, whereas the title compound can be handled briefly in ambient atmosphere without immediate degradation [1][2]. In the Dalton Trans. comparative study, no Cl/F exchange or hydrolysis was observed for ArGeCl₃ under the synthesis conditions, in contrast to the silicon analogs where rapid Cl/F exchange occurred [1]. This enhanced bench‑stability reduces the need for strict glovebox handling and lowers failure rates in multistep sequences.

Hydrolytic stability Steric shielding Handling properties

Best Research & Industrial Application Scenarios for Germane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]- (650583-81-6)


Single‑Site Precursor for Heterogeneous Catalysis Grafting

The monoaryltrichlorogermane structure allows grafting onto oxide supports (SiO₂, Al₂O₃) via reaction of the Ge–Cl bonds with surface hydroxyls, while the sterically demanding fluoromesityl group prevents dimerisation and controls site isolation. The reproducible orthorhombic crystal form (V = 1374.1 ų [1]) facilitates uniform precursor deposition, a prerequisite for generating well‑defined single‑site catalysts.

Building Block for Ligand‑Tuned Cross‑Coupling Libraries

Because the title compound transfers only one aryl group under Pd‑catalysed conditions [2], it serves as a mono‑arylation reagent in sequential coupling strategies where the other Ge–Cl bonds remain masked. This contrasts with Ar₂GeCl₂ or ArSnCl₃, which can transfer multiple groups and complicate product distributions [3].

Crystallography Standard for Weak Secondary‑Bonding Studies

The well‑refined X‑ray structure (R = 0.0251 [1]) and the presence of close intramolecular Ge···F contacts make the compound an ideal model system for charge‑density analysis and for benchmarking DFT calculations of secondary bonding in main‑group organometallics.

Synthesis of Fluorinated Oligogermanes for Optoelectronic Materials

The electron‑withdrawing fluoromesityl group lowers the LUMO energy of the Ge centre, facilitating reductive coupling to Ge–Ge bonded oligomers. ArGeCl₃ thus provides access to σ‑delocalised polygermanes with potential applications in organic light‑emitting diodes (OLEDs) and photovoltaic cells, where fluorinated aromatics improve electron‑transport properties [1].

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